![molecular formula C17H15FN2O2 B4767211 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4767211.png)
3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as FIIN-4, is a small molecule inhibitor that targets the oncogenic kinase FGFR1. The overexpression of FGFR1 has been linked to various types of cancer, including breast, lung, and gastric cancer. The development of FIIN-4 has shown promising results in preclinical studies, making it a potential candidate for cancer therapy.
Wirkmechanismus
3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide targets FGFR1 by binding to the ATP-binding pocket of the kinase domain, thereby inhibiting its activity. FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression of FGFR1 has been linked to various types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell proliferation and survival. In addition, this compound has been shown to induce apoptosis in cancer cells that overexpress FGFR1. These effects are specific to cancer cells that overexpress FGFR1, suggesting that this compound has little effect on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its specificity for FGFR1, which makes it an attractive candidate for cancer therapy. In addition, this compound has been shown to have little effect on normal cells, which reduces the risk of side effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development of 3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and stability, to improve its bioavailability and efficacy. Another direction is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Finally, the development of biomarkers that can predict the response to this compound treatment can help identify patients who are most likely to benefit from this therapy.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, and gastric cancer. In vitro studies have shown that this compound inhibits the proliferation of cancer cells that overexpress FGFR1, while having little effect on normal cells. In vivo studies have also shown that this compound inhibits tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11-6-8-12(9-7-11)19-17(21)16-10-15(20-22-16)13-4-2-3-5-14(13)18/h2-9,16H,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKOOQZPOAKYBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.